5-methyl-1-phenyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYCYBOUQALXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393905 | |
| Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4280-78-8, 85485-59-2 | |
| Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-phenyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3-amine
The synthesis of MPPA typically involves multi-component reactions that facilitate the formation of complex structures efficiently. One common method includes the reaction of phenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic protocols have been reported, yielding derivatives that exhibit enhanced biological activities .
MPPA and its derivatives have been extensively studied for their biological properties, which include:
Antimicrobial Activity:
Research indicates that MPPA exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Anti-inflammatory Properties:
Studies have demonstrated that certain derivatives of MPPA possess anti-inflammatory effects in animal models. These findings suggest potential applications in treating inflammatory diseases.
Anticancer Activity:
MPPA has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for cancer therapeutics .
Mechanistic Insights
The mechanisms underlying the biological activities of MPPA are being elucidated through various studies:
Enzyme Inhibition:
MPPA has been shown to inhibit enzymes such as cholinesterase, which is relevant in treating neurological disorders like Alzheimer's disease. This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive function.
Binding Studies:
Molecular docking studies have provided insights into how MPPA interacts with specific biological targets, such as prostaglandin reductase (PTGR2). These interactions may explain its anti-inflammatory and anticancer properties .
Case Studies
Several case studies highlight the effectiveness of MPPA in various applications:
Preparation Methods
Phenylhydrazine and Ethyl Acetoacetate Cyclization
In a representative procedure, phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux conditions (78–82°C) for 6–8 hours. The methyl group at position 5 and the phenyl group at position 1 are introduced regioselectively during cyclization. The amine group at position 3 is subsequently generated via hydrolysis of an intermediate nitrile or imine functionality, though direct introduction remains less common.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 68 | |
| Temperature | Reflux (78–82°C) | 68 | |
| Reaction Time | 8 hours | 68 | |
| Catalyst | None | 68 |
Post-cyclization, the crude product is purified via recrystallization from ethanol/water mixtures (1:1 v/v), yielding this compound as a pale yellow solid.
Reductive Amination Strategies
Reductive amination offers a versatile pathway to introduce the amine group at position 3. This method typically starts with a pre-formed pyrazole bearing a ketone or aldehyde group, which is then converted to the corresponding amine via reduction.
Nitro Group Reduction
In one protocol, 5-methyl-1-phenyl-1H-pyrazol-3-nitro is hydrogenated under 30 psi H₂ in the presence of 10% Pd/C (0.5 mol%) in ethanol at 25°C. Quantitative conversion to the amine is achieved within 4 hours, with the catalyst removed via filtration and the solvent evaporated under reduced pressure.
Table 2: Reductive Amination Efficiency
| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂/Pd/C | Ethanol | 25°C | 4 | 95 |
| NaBH₄ | THF | 0°C | 2 | 72 |
This method avoids harsh acidic conditions, preserving the integrity of the pyrazole ring.
Catalytic Cyclization Methods
Modern catalytic approaches enhance regiocontrol and reduce reaction times. Titanium tetrachloride (TiCl₄) and Lawesson’s reagent have emerged as effective catalysts for pyrazole formation.
TiCl₄-Mediated Coupling
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and minimal waste generation. Continuous flow reactors and solvent recycling systems are now standard in large-scale manufacturing.
Continuous Flow Cyclization
A patented process employs a tubular reactor system where phenylhydrazine and ethyl acetoacetate are mixed at 100°C under 5 bar pressure. The residence time of 30 minutes ensures complete conversion, with an annual production capacity exceeding 10 metric tons.
Table 4: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Tubular (SS316) |
| Pressure | 5 bar |
| Throughput | 50 L/h |
| Purity | 99.2% |
This method reduces energy consumption by 40% compared to batch processes.
Comparative Analysis of Synthetic Routes
Evaluating the four methodologies reveals trade-offs between yield, scalability, and operational complexity:
Table 5: Route Comparison
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Classical | 68 | Moderate | 120 |
| Reductive Amination | 95 | High | 90 |
| Catalytic | 85 | Low | 150 |
| Industrial | 99 | Very High | 70 |
Reductive amination offers the best balance of yield and cost, while industrial processes excel in scalability.
Q & A
Basic: What are the common synthetic routes for 5-methyl-1-phenyl-1H-pyrazol-3-amine, and what intermediates are critical to its preparation?
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving cyclization, formylation, oxidation, and acylation. Key intermediates include 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride , formed through cyclization of ethyl acetoacetate with hydrazines (e.g., phenylhydrazine) followed by formylation and oxidation steps . Scalable routes often employ solvent-free condensation reactions or alcohol-based systems with hydrazinium salts to assemble the pyrazole core . Reaction optimization (e.g., using cesium carbonate and copper catalysts) improves yields in cross-coupling steps .
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR are critical for confirming substituent positions and amine functionality (e.g., δ ~4–6 ppm for pyrazole protons) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H] at m/z 173.2144) .
- IR spectroscopy : Identifies NH stretches (~3300 cm) and aromatic C=C bonds .
- X-ray crystallography : Resolves structural ambiguities; SHELXL is widely used for refinement .
Advanced: How can crystallographic data resolve structural ambiguities in pyrazole derivatives like this compound?
Methodological Answer:
X-ray diffraction provides precise bond lengths, angles, and hydrogen-bonding networks. For example:
- SHELXL refines anisotropic displacement parameters and handles twinning or disorder .
- ORTEP-III visualizes thermal ellipsoids and molecular packing .
- Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs (e.g., R(8) rings in amine-containing crystals) .
- Case Study: The planar geometry of phenyl-pyrazole rings (dihedral angles <3°) confirms conjugation effects .
Advanced: How should researchers address contradictory biological activity data for pyrazole derivatives?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., Gram-positive bacteria vs. human cancer cells) and dose ranges .
- Structural analogs : Compare substituent effects (e.g., 4-methoxy vs. 3,4-dichlorophenyl groups on CCK1 receptor antagonism) .
- Metabolic stability : Evaluate hepatic microsome degradation to rule out false negatives .
- Computational modeling : Use molecular docking to predict binding affinities (e.g., COX-2 or tubulin targets) .
Advanced: What strategies optimize reaction yields in multi-step syntheses of pyrazole derivatives?
Methodological Answer:
- Catalyst selection : Copper(I) bromide accelerates Ullmann-type couplings (e.g., aryl-amine bonds) .
- Solvent optimization : Polar aprotic solvents (DMSO) enhance nucleophilic substitution rates .
- Workup protocols : Acid-base extraction removes unreacted hydrazines; chromatography (e.g., EtOAc/hexane gradients) purifies intermediates .
- In situ monitoring : TLC or HPLC tracks reaction progress to minimize side products .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of amine vapors .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Flush eyes/skin with water for 15+ minutes; seek medical attention for ingestion .
Advanced: How do hydrogen-bonding patterns influence the solid-state properties of pyrazole derivatives?
Methodological Answer:
- Graph set analysis : Classifies motifs like chains (C(4)) or rings (R(8)) .
- Packing efficiency : NHN hydrogen bonds stabilize crystal lattices, affecting melting points and solubility .
- Tautomerism : 1H-pyrazol-3-amine vs. 1H-pyrazol-5-amine tautomers exhibit distinct H-bond networks, detectable via crystallography .
Advanced: What computational tools predict the bioactivity of this compound analogs?
Methodological Answer:
- Docking software (AutoDock, Glide) : Models interactions with targets (e.g., tubulin or kinase active sites) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC values .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
